molecular formula C14H16N2O B3236480 5-(Benzyloxy)-2-ethyl-4-methylpyrimidine CAS No. 1369766-63-1

5-(Benzyloxy)-2-ethyl-4-methylpyrimidine

Cat. No. B3236480
CAS RN: 1369766-63-1
M. Wt: 228.29 g/mol
InChI Key: BCVGISKINIKAKI-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-ethyl-4-methylpyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrimidine family and is synthesized using different methods.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-ethyl-4-methylpyrimidine is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting specific enzymes or proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 5-(Benzyloxy)-2-ethyl-4-methylpyrimidine has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(Benzyloxy)-2-ethyl-4-methylpyrimidine in lab experiments is its relatively high yield during synthesis. Additionally, it exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its therapeutic potential fully.

Future Directions

There are several potential future directions for research on 5-(Benzyloxy)-2-ethyl-4-methylpyrimidine. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it may be useful in developing new anticancer drugs or antiviral agents. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Scientific Research Applications

5-(Benzyloxy)-2-ethyl-4-methylpyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. This compound has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been studied for its anti-inflammatory and analgesic properties.

properties

IUPAC Name

2-ethyl-4-methyl-5-phenylmethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-14-15-9-13(11(2)16-14)17-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVGISKINIKAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259291
Record name 2-Ethyl-4-methyl-5-(phenylmethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-ethyl-4-methylpyrimidine

CAS RN

1369766-63-1
Record name 2-Ethyl-4-methyl-5-(phenylmethoxy)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1369766-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-4-methyl-5-(phenylmethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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